2-(naphthalen-2-yl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide
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Overview
Description
The compound “2-(naphthalen-2-yl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide” is a complex organic molecule. It contains a naphthalene moiety, a phenyl group, and a tetrahydrocyclopenta[c]pyrazole ring, all of which are common structures in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Common reactions might involve the naphthalene moiety, the phenyl group, or the tetrahydrocyclopenta[c]pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. These properties could be measured experimentally or predicted using computational methods .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs) and Electroluminescence
This compound has been investigated for its potential use in organic light-emitting diodes (OLEDs). Specifically, two thermally stable naphthalene-substituted 2,3,4,5-tetraphenylsiloles—1,1-dimethyl-2,5-bis[4-(naphthalen-1-yl)phenyl]-3,4-diphenylsilole (D-1-NpTPS) and 1,1-dimethyl-2,5-bis[4-(naphthalen-2-yl)phenyl]-3,4-diphenylsilole (D-2-NpTPS) —have been synthesized and characterized . These compounds exhibit aggregation-induced emission (AIE) behavior, meaning they emit strong luminescence when aggregated in poor solvents or fabricated into solid films. Remarkably high electroluminescence efficiencies have been achieved using D-2-NpTPS as a light-emitting layer in non-doped OLEDs .
Fluorescent Emissive Materials
The compound’s structural features make it an interesting candidate for fluorescent emissive materials. For instance, novel derivatives of 9,10-di(naphthalen-2-yl)anthracene (ADN) have been designed and synthesized by introducing diverse aromatic groups at the C-2 position of ADN. These derivatives exhibit blue fluorescence and have been explored for potential applications in optoelectronic devices .
Synthesis of 2-(Naphthalen-2-yl)aniline
An interesting application involves the gold(I)-catalyzed 6-endo-dig cyclization of aromatic 1,5-enynes to synthesize 2-(naphthalen-2-yl)aniline . This reaction demonstrates the functional group tolerance of the cyclization process and provides a route to access this compound.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-naphthalen-2-yl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c28-23(16-17-13-14-18-7-4-5-8-19(18)15-17)25-24-21-11-6-12-22(21)26-27(24)20-9-2-1-3-10-20/h1-5,7-10,13-15H,6,11-12,16H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWGKCSXBCAYHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)CC4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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